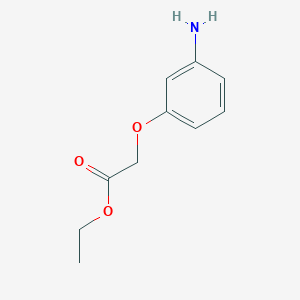

Ethyl 2-(3-aminophenoxy)acetate

Overview

Description

Ethyl 2-(3-aminophenoxy)acetate is an organic compound with the molecular formula C10H13NO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with an amino group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-aminophenoxy)acetate typically involves the reaction of 3-aminophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminophenol attacks the ethyl bromoacetate, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form various derivatives, such as ethyl 2-(3-hydroxyphenoxy)acetate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Ethyl 2-(3-hydroxyphenoxy)acetate.

Substitution: Various substituted phenoxyacetate derivatives.

Scientific Research Applications

Ethyl 2-(3-aminophenoxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-aminophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-(4-aminophenoxy)acetate: Similar structure but with the amino group at the fourth position.

Ethyl 2-(2-aminophenoxy)acetate: Similar structure but with the amino group at the second position.

Ethyl 2-(3-hydroxyphenoxy)acetate: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness: Ethyl 2-(3-aminophenoxy)acetate is unique due to the position of the amino group, which influences its chemical reactivity and biological activity. The specific placement of the amino group at the third position allows for distinct interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 2-(3-aminophenoxy)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features an ethyl ester group attached to a phenoxy ring that contains an amino substituent at the meta position. This unique positioning of the amino group is critical as it influences both the chemical reactivity and biological activity of the compound.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Phenoxy Group : The reaction of 3-aminophenol with ethyl chloroacetate or ethyl bromoacetate.

- Purification : The product is often purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.

- Hydrophobic Interactions : The phenoxy group interacts with hydrophobic regions of proteins, potentially modulating their activity and influencing various biochemical pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for several commonly used antibiotics, indicating a promising alternative treatment option.

Case Study 2: Anti-inflammatory Activity

In another investigation, this compound was tested in a murine model of inflammation. Results showed a significant reduction in edema and inflammatory markers compared to control groups, suggesting its potential use in managing inflammatory disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 2-(4-aminophenoxy)acetate | Para-substituted analog | Moderate antimicrobial activity |

| Ethyl 2-(2-aminophenoxy)acetate | Ortho-substituted analog | Lower potency compared to meta |

| Ethyl 2-(3-hydroxyphenoxy)acetate | Hydroxy-substituted analog | Enhanced antioxidant properties |

The comparative analysis shows that the position of the amino group significantly affects the biological activity, with meta substitution generally yielding better results in terms of antimicrobial and anti-inflammatory effects .

Properties

CAS No. |

5544-78-5 |

|---|---|

Molecular Formula |

C10H14ClNO3 |

Molecular Weight |

231.67 g/mol |

IUPAC Name |

ethyl 2-(3-aminophenoxy)acetate;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9;/h3-6H,2,7,11H2,1H3;1H |

InChI Key |

REIKFBSNZOQHFT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)COC1=CC=CC(=C1)N |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)N.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.